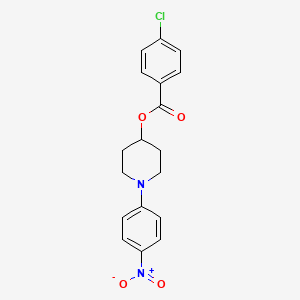

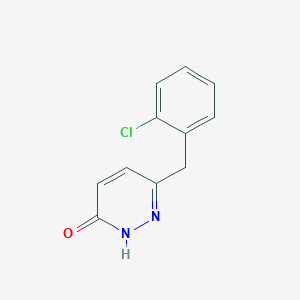

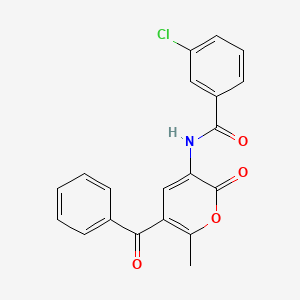

![molecular formula C20H18N2O4S B3128969 Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 339010-11-6](/img/structure/B3128969.png)

Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Descripción general

Descripción

Synthesis Analysis

The most common synthesis method involves the reaction of 4-methoxybenzoic acid with ethyl chloroformate, which is then reacted with 2-amino-5-methylthiophene-3-carboxamide to form the final product. Another intermediate was prepared from methyl 3-aminothiophene-2-carboxylate (1) by the condensation with urea, chlorination with phosphorus oxychloride and then condensation with ethane-1,2-diamine .Molecular Structure Analysis

The molecular formula of this compound is C12H15NO4 . The crystal structure of the title compound was determined and the crystal of the title compound belongs to the tetragonal system, space group P4 (3) with a = 9.4694 (10) Å, b = 9.4694 (10) Å, c = 18.886 (3) Å, α = 90°, β = 90°, γ = 90° .Chemical Reactions Analysis

The mechanism of action of 4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide involves the inhibition of several different tyrosine kinases, including MET, AXL, and FGFR. Steric factors appear to play only a small role in the TFA mediated cleavage of PMB esters, as expected given the proposed mechanism in which protonation of the carbonyl group is followed by loss of the 4-methoxybenzyl carbocation .Physical And Chemical Properties Analysis

The molecular weight of this compound is 237.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass is 237.10010796 g/mol and the monoisotopic mass is also 237.10010796 g/mol . The topological polar surface area is 64.6 Ų . The heavy atom count is 17 .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Ethyl 2-{2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate and related compounds have been extensively studied in the context of their synthesis and the formation of various derivatives. For instance, Mohamed (2021) elaborated on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, showcasing the compound's versatility in forming structurally diverse derivatives (H. M. Mohamed, 2021). Such studies are crucial for understanding the compound's potential in various applications, including medicinal chemistry.

Antimicrobial Activity

Some derivatives of this compound have been studied for their antimicrobial properties. For example, Patel et al. (2011) investigated the antimicrobial activity of new pyridine derivatives, which are structurally related to this compound (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011). These studies are indicative of the potential utility of these compounds in the development of new antimicrobial agents.

Application in Organic Chemistry

This compound serves as a valuable compound in organic chemistry for synthesizing various organic compounds. For instance, Golankiewicz et al. (1985) described the reaction of acylaminocyanoesters with 2,4-bis (4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide leading to substituted aminothiazoles, demonstrating the compound's role in complex organic synthesis processes (Boźenna Golankiewicz, P. Januszczyk, M. Gdaniec, & Z. Kosturkiewicz, 1985).

Catalytic Applications

The compound and its derivatives have also been examined for their catalytic applications. Ghorbanloo and Alamooti (2017) discussed the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, which was used as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons (M. Ghorbanloo & Ali Maleki Alamooti, 2017). This highlights the potential of such compounds in industrial and synthetic applications.

Propiedades

IUPAC Name |

ethyl 2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-3-26-19(24)16-7-5-4-6-15(16)17-12-27-20(21-17)22-18(23)13-8-10-14(25-2)11-9-13/h4-12H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQOCKAGYFRHKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198765 | |

| Record name | Ethyl 2-[2-[(4-methoxybenzoyl)amino]-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339010-11-6 | |

| Record name | Ethyl 2-[2-[(4-methoxybenzoyl)amino]-4-thiazolyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339010-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[2-[(4-methoxybenzoyl)amino]-4-thiazolyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B3128889.png)

![6-Morpholino-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B3128911.png)

![2-[(E)-2-methoxy-2-phenylethenyl]-5-phenylfuran](/img/structure/B3128942.png)

![N,N'-bis[3-(benzyloxy)-2-thienyl]urea](/img/structure/B3128949.png)

![3-nitro-N-[3-(trifluoromethyl)benzyl]-2-pyridinamine](/img/structure/B3128959.png)